Biochemical USP28 Potency Comparison: FT206 vs. Vismodegib and AZ1
FT206 inhibits recombinant USP28 with an IC50 of 0.15 μM . In contrast, the clinical-stage Hedgehog inhibitor vismodegib (VSM) exhibits an IC50 of 4.41 ± 1.08 μM against USP28 [1]. The dual inhibitor AZ1 displays an intermediate IC50 of approximately 0.6–0.7 μM . FT206 is therefore approximately 29-fold more potent than vismodegib and 4–5-fold more potent than AZ1 in biochemical USP28 inhibition assays.
| Evidence Dimension | USP28 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.15 μM |
| Comparator Or Baseline | Vismodegib (VSM): 4.41 ± 1.08 μM; AZ1: 0.6–0.7 μM |
| Quantified Difference | FT206 is ~29-fold more potent than VSM and ~4–5-fold more potent than AZ1 |
| Conditions | Biochemical assay with recombinant USP28 (Ub-Rh110 substrate for AZ1/FT206; independent enzymatic assay for VSM) |
Why This Matters
Higher biochemical potency may enable lower effective dosing and reduce compound consumption in cellular and in vivo experiments.
- [1] Shi L, et al. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines. (Reported IC50: 4.41 ± 1.08 μM). View Source
